molecular formula C24H31N2O9P B1260646 Carvedilol phosphate monohydrate CAS No. 1196658-85-1

Carvedilol phosphate monohydrate

Cat. No. B1260646
Key on ui cas rn: 1196658-85-1
M. Wt: 522.5 g/mol
InChI Key: JAYBFQXVKDGMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07763645B2

Procedure details

Carvedilol (15 gm, 0.0375M), water (240 ml, 13.33M) and dipotassium hydrogen orthophosphate (6.5 g, 0.0375M) were charged in to a reactor and stirred for 10 minutes at 30-35° C. Cooled the reaction mass to 5-10° C. The pH of the reaction mass was adjusted to 4.5-5 with hydrochloric acid. The temperature was raised to 50-55° C. Acetone (51 ml, 0.7M) was added and stirred at 50-55° C. for two hours. Reaction mass was cooled to 30-35° C. and stirred for 24 hours. The reaction mass was further cooled to 5-10° C. and maintained for 1 hour. Carvedilol dihydrogen phosphate monohydrate was filtered, washed with water, suck dried and dried under vacuum at 40-45° C. till constant weight to obtain carvedilol phosphate monohydrate.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Name
dipotassium hydrogen orthophosphate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=1[O:9][CH2:10][CH2:11][NH:12][CH2:13][CH:14]([OH:30])[CH2:15][O:16][C:17]1[CH:18]=[CH:19][CH:20]=[C:21]2[NH:29][C:28]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[C:22]=12.O.[P:32]([O-:36])([O-:35])([OH:34])=[O:33].[K+].[K+].Cl>CC(C)=O>[CH3:1][O:2][C:3]1[C:8]([O:9][CH2:10][CH2:11][NH:12][CH2:13][CH:14]([OH:30])[CH2:15][O:16][C:17]2[C:22]3[C:23]4[C:28]([NH:29][C:21]=3[CH:20]=[CH:19][CH:18]=2)=[CH:27][CH:26]=[CH:25][CH:24]=4)=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH2:33].[OH:34][P:32]([OH:36])([OH:35])=[O:33] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=CC=CC1OCCNCC(COC=2C=CC=C3C2C=4C=CC=CC4N3)O
Name
Quantity
240 mL
Type
reactant
Smiles
O
Name
dipotassium hydrogen orthophosphate
Quantity
6.5 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
51 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes at 30-35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mass to 5-10° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 50-55° C
STIRRING
Type
STIRRING
Details
stirred at 50-55° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 30-35° C.
STIRRING
Type
STIRRING
Details
stirred for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was further cooled to 5-10° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Carvedilol dihydrogen phosphate monohydrate was filtered
WASH
Type
WASH
Details
washed with water, suck
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40-45° C. till constant weight

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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